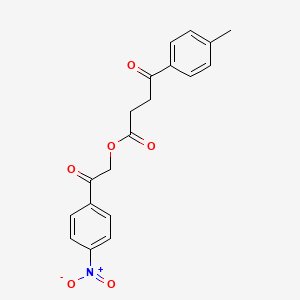
1-(4-biphenylylmethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylmethyl)-4-methylpiperazine, also known as piperazine analog 1 (PA1), is a chemical compound that has been gaining attention in the scientific community for its potential therapeutic applications. PA1 is a piperazine derivative that has been synthesized through a number of different methods, and has shown promise in a variety of research areas. In
Mecanismo De Acción
The exact mechanism of action of PA1 is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. PA1 has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in regulating mood and behavior.
Biochemical and Physiological Effects:
PA1 has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of certain neurotransmitters in the brain. PA1 has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PA1 has a number of advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, there are also limitations to the use of PA1 in lab experiments, including the need for specialized expertise in organic chemistry for its synthesis, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on PA1, including further studies on its potential as a treatment for neurodegenerative diseases, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PA1, and to identify any potential side effects or limitations of its use.
In conclusion, 1-(4-biphenylylmethyl)-4-methyl1-(4-biphenylylmethyl)-4-methylpiperazine is a chemical compound that has shown promise in a variety of research areas, including its potential as a treatment for neurodegenerative diseases and as an anticancer agent. While there is still much to be learned about the mechanism of action of PA1, its relatively low toxicity and ability to cross the blood-brain barrier make it a promising candidate for further research.
Métodos De Síntesis
PA1 has been synthesized through a number of different methods, including the use of palladium-catalyzed cross-coupling reactions, and the use of a one-pot reaction involving the condensation of 1,4-dibromobutane and 4-biphenylmethyl1-(4-biphenylylmethyl)-4-methylpiperazine. The synthesis of PA1 is a complex process that requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
PA1 has shown potential in a variety of research areas, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PA1 has also been studied for its potential as an anticancer agent, as well as its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
1-methyl-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOBWBALQPDRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-ylmethyl-4-methyl-piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)